molecular formula C13H9F3N4O B10927635 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B10927635
M. Wt: 294.23 g/mol
InChI Key: SNYNDJIDSGVLEH-UHFFFAOYSA-N
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Description

5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring substituted with a trifluoromethyl group and a phenyl-substituted oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Dehydrating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2)

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted pyrazoles and oxadiazoles

Scientific Research Applications

Chemistry

In chemistry, 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. It has shown activity against various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9F3N4O

Molecular Weight

294.23 g/mol

IUPAC Name

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C13H9F3N4O/c1-20-9(7-10(18-20)13(14,15)16)12-17-11(19-21-12)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

SNYNDJIDSGVLEH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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